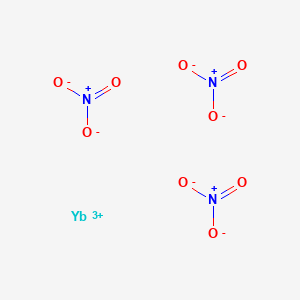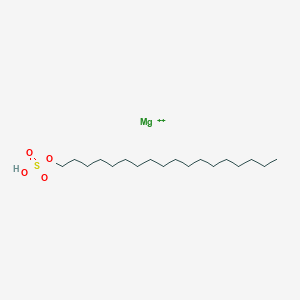
Nitrate d'ytterbium
Vue d'ensemble
Description
Ytterbium nitrate is an inorganic compound, a salt of ytterbium and nitric acid with the chemical formula Yb(NO₃)₃. It forms colorless crystals that are soluble in water and can also form crystalline hydrates . This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air .
Synthetic Routes and Reaction Conditions:
Reaction with Nitric Acid: Ytterbium nitrate can be synthesized by reacting ytterbium hydroxide with nitric acid.
Reaction with Nitric Oxide: Another method involves the reaction of ytterbium metal with nitric oxide in ethyl acetate, producing ytterbium nitrate.
Industrial Production Methods:
Types of Reactions:
Thermal Decomposition: Hydrated ytterbium nitrate decomposes upon heating to form ytterbium oxynitrate (YbONO₃) and further decomposes to ytterbium oxide (Yb₂O₃) upon continued heating.
Oxidation and Reduction: Ytterbium nitrate can undergo redox reactions, where it can act as an oxidizing agent due to the presence of nitrate ions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions with ytterbium nitrate include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used to reduce ytterbium nitrate to its lower oxidation states.
Major Products:
Applications De Recherche Scientifique
Ytterbium nitrate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Ytterbium nitrate is an inorganic compound, a salt of ytterbium and nitric acid with the chemical formula Yb(NO3)3 . It forms colorless crystals and dissolves in water It is known to be used for nanoscale coatings of carbon composites , and as a doping material in solid-state lasers and double-clad fiber lasers .
Mode of Action
For instance, when used as a dopant in the synthesis of certain materials, ytterbium nitrate can enhance their optical properties . In the context of nanoscale coatings, ytterbium nitrate may interact with the surface of carbon composites to form a protective or functional layer .
Result of Action
The results of ytterbium nitrate’s action are largely dependent on its application. For instance, when used in the synthesis of certain materials, it can enhance their optical properties . When used for nanoscale coatings of carbon composites, it can improve their surface properties .
Action Environment
The action of ytterbium nitrate can be influenced by various environmental factors. For instance, its solubility in water allows it to be used in aqueous environments
Analyse Biochimique
Biochemical Properties
It is known that Ytterbium nitrate forms colorless hygroscopic crystals and is soluble in water and ethanol . It thermally decomposes to form YbONO3 and decomposes to ytterbium oxide upon further heating .
Cellular Effects
Ytterbium nitrate has been used in the design and synthesis of biocompatible Yb3+ complexes for near-infrared (NIR) living cell imaging . These complexes display high NIR luminescence and have higher stabilities and prolonged decay lifetimes compared to the β-non-fluorinated counterparts . NIR confocal fluorescence images showed strong and specific intracellular Yb3+ luminescence signals when the biocompatible Yb3+ complexes were uptaken into the living cells .
Molecular Mechanism
It is known that the hydrated ytterbium nitrate thermally decomposes to form YbONO3 and decomposes to ytterbium oxide upon further heating .
Temporal Effects in Laboratory Settings
It is known that the hydrated ytterbium nitrate thermally decomposes to form YbONO3 and decomposes to ytterbium oxide upon further heating .
Dosage Effects in Animal Models
It is known that Ytterbium oxide nanoparticles can cause toxicity via oxidative stress, which leads to a chronic inflammatory response .
Metabolic Pathways
It is known that Ytterbium nitrate forms colorless hygroscopic crystals and is soluble in water and ethanol .
Transport and Distribution
It is known that Ytterbium nitrate forms colorless hygroscopic crystals and is soluble in water and ethanol .
Subcellular Localization
It is known that NIR confocal fluorescence images showed strong and specific intracellular Yb3+ luminescence signals when the biocompatible Yb3+ complexes were uptaken into the living cells .
Comparaison Avec Des Composés Similaires
Ytterbium nitrate can be compared with other rare earth nitrates such as:
Terbium Nitrate: Similar to ytterbium nitrate, terbium nitrate is used in the production of phosphors and as a dopant in various materials.
Erbium Nitrate: Erbium nitrate is used in similar applications, including as a dopant in lasers and in the synthesis of nanomaterials.
Neodymium Nitrate: Neodymium nitrate is another similar compound used in the production of lasers and other optical materials.
Uniqueness of Ytterbium Nitrate:
Propriétés
IUPAC Name |
ytterbium(3+);trinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Yb/c3*2-1(3)4;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBYTSCYMRPPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Yb(NO3)3, N3O9Yb | |
| Record name | Ytterbium(III) nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ytterbium(III)_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890718 | |
| Record name | Ytterbium(III) nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Tetrahydrate: Transparent hygroscopic solid; [Merck Index] | |
| Record name | Nitric acid, ytterbium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ytterbium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8716 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13768-67-7 | |
| Record name | Nitric acid, ytterbium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013768677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, ytterbium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ytterbium(III) nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ytterbium trinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of ytterbium nitrate?
A: Ytterbium nitrate commonly exists as the pentahydrate form with the molecular formula Yb(NO3)3·5H2O and a molecular weight of 453.08 g/mol. []
Q2: Is there any spectroscopic data available for ytterbium nitrate?
A: Yes, researchers have used various spectroscopic techniques to characterize ytterbium nitrate. For instance, Fourier transform infrared spectroscopy (FTIR) has been employed to analyze ytterbium nitrate gel derived from tetraethyl orthosilicate and ytterbium nitrate. [] Additionally, studies have explored the UV-vis-NIR absorption properties of ytterbium nitrate ionic clusters confined within reversed micelles. []
Q3: How does the thermal stability of ytterbium nitrate compare to other rare earth nitrates?
A: Studies have investigated the thermal decomposition of various rare-earth nitrates, including holmium, erbium, and ytterbium nitrates. [] While specific comparative data isn't provided, the research highlights the importance of understanding the decomposition pathways of these nitrates for various applications.
Q4: How stable are ytterbium nitrate complexes in aqueous solutions?
A: Research indicates that the stability of ytterbium nitrate complexes in aqueous solutions can be influenced by factors like pH and the presence of ligands. For instance, a study investigating the solubility of ytterbium nitrate in AOT reversed micelles highlights the role of confinement and interfacial effects on the stability of these complexes. []
Q5: Can ytterbium nitrate be used for preparing fluorescent nanomaterials?
A: Yes, ytterbium nitrate is a key precursor in synthesizing NaYF4-based upconversion fluorescent nanomaterials. [] These nanomaterials exhibit strong light emission upon excitation with a 980 nm laser, making them suitable for applications like biomolecule fluorescence marking.
Q6: How is ytterbium nitrate used in the study of digesta flow in animals?
A: Ytterbium nitrate serves as a solid phase marker in studies investigating the rate of passage of digesta through the alimentary tract of animals. [] By administering a known amount of ytterbium nitrate with food and analyzing its concentration in fecal samples over time, researchers can estimate the mean retention time of food within the digestive system.
Q7: Are there any applications of ytterbium nitrate in analytical chemistry?
A: Yes, ytterbium nitrate is utilized in developing calibration methods for the on-line quantitative analysis of airborne radioactive particles using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [] This method utilizes a standard solution of ytterbium nitrate to calibrate the instrument and quantify the concentration of radioactive particles in air samples.
Q8: Can ytterbium nitrate be incorporated into glass materials?
A: Absolutely. Research demonstrates the successful incorporation of ytterbium nitrate into silica glass matrices through the sol-gel method. [] This method allows for precise control over the doping concentration of Yb3+ ions, influencing the material's optical properties for applications such as lasers.
Q9: How is ytterbium nitrate used in the development of white phosphors?
A: Ytterbium nitrate is a critical component in synthesizing ytterbium-ion-activated phosphate white phosphors with the composition Ca3Gd1-x(PO4)3:xYb3+. [] These phosphors, synthesized through a high-temperature sintering process, exhibit promising luminescent properties for lighting applications.
Q10: Are there any environmental concerns associated with ytterbium nitrate?
A: While specific ecotoxicological data on ytterbium nitrate might be limited, responsible practices are crucial when handling this compound. Given its use in various applications, understanding its potential impact on the environment and implementing appropriate waste management strategies is paramount. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















